molecular formula C8H6ClF4N B8320663 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline

Cat. No. B8320663
M. Wt: 227.58 g/mol
InChI Key: FKEAGADCMSGFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline is a useful research compound. Its molecular formula is C8H6ClF4N and its molecular weight is 227.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline

InChI

InChI=1S/C8H6ClF4N/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5/h1-4H,14H2

InChI Key

FKEAGADCMSGFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)Cl)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ni(PPh3)4 (222 mg, 0.2 mmol) was added to a mixture of aniline (745 mg, 8 mmol) and 1-chloro-1,1,2,2-tetrafluoro-2-iodoethane (1049 mg, 4 mmol) in DMF (10 mL) in a MW vial under an argon atmosphere. The vial was sealed and the RM was stirred for two days at 80° C. After cooling at RT, the RM was dissolved in Et2O, washed with NaHCO3 10% and brine, dried over MgSO4 and the solvent was evaporated off under reduce pressure to give a residue which was purified by flash chromatography (RediSep® Silica gel column, n-heptane/EtOAc, from 0 to 25% EtOAc) and further by reverse phase chromatography (MPLC, Lichroprep® 15-25 μm column, eluents: water+0.1% formic/MeCN+0.1% formic acid, gradient 10 to 50% MeCN+0.1% formic acid). The fractions containing pure product were combined and the MeCN was evaporated off under reduced pressure to give an aq. phase which was neutralized with NaHCO3 and extracted with Et2O. The combined extracts were dried over MgSO4 and the solvent was evaporated off under reduced pressure to afford the title compound as a red oil. HPLC (Condition 4) tR=5.48 min, UPLC-MS (Condition 3) tR=1.04 min, m/z=269 [M+H]+.
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745 mg
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1049 mg
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10 mL
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Ni(PPh3)4
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222 mg
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